Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate
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Overview
Description
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexenyl chain, which is further substituted with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate typically involves the reaction of a hexenyl phosphonate precursor with a tributylstannyl reagent. One common method is the hydrophosphorylation of hex-1-yne with diethyl phosphite in the presence of a catalyst, followed by stannylation using tributyltin hydride under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The stannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hexenyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organometallic compounds and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The stannyl group can participate in radical reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(phenylselanyl)hex-1-en-1-yl]phosphonate
- Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate
Uniqueness
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other similar phosphonates. This makes it particularly valuable in applications requiring specific reactivity patterns and stability under various conditions .
Properties
CAS No. |
650612-87-6 |
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Molecular Formula |
C22H47O3PSn |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
tributyl(1-diethoxyphosphorylhex-1-enyl)stannane |
InChI |
InChI=1S/C10H20O3P.3C4H9.Sn/c1-4-7-8-9-10-14(11,12-5-2)13-6-3;3*1-3-4-2;/h9H,4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
QJKURZPLDUVNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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